Fmoc-Lys(Mca)-OH, also known as (9H-Fluoren-9-ylmethoxycarbonyl)-(4-(4-(aminomethyl)-3,5-dimethoxyphenoxycarbonyl)butanoic acid), is a modified lysine amino acid derivative []. It incorporates two important functional groups:
The significance of Fmoc-Lys(Mca)-OH lies in its ability to introduce a fluorescent label into peptides during synthesis. This allows researchers to track and analyze the behavior of these peptides in various biological processes [].
Fmoc-Lys(Mca)-OH possesses a complex structure with several key features:
The presence of the aromatic Fmoc and Mca groups contributes to the overall hydrophobicity of the molecule [].
Fmoc-Lys(Mca)-OH is involved in several key chemical reactions:
R-CH(NH2)-COOH (peptide) + Fmoc-Lys(Mca)-OH --> R-CH(NH-CO-Lys(Mca)-OH)-COOH (extended peptide) + Fmoc-OH (where R represents the existing peptide chain)
While specific data on Fmoc-Lys(Mca)-OH is limited, some general safety considerations for handling similar organic compounds apply: